molecular formula C8H16 B14747717 1-Butyl-2-methylcyclopropane CAS No. 2511-92-4

1-Butyl-2-methylcyclopropane

Katalognummer: B14747717
CAS-Nummer: 2511-92-4
Molekulargewicht: 112.21 g/mol
InChI-Schlüssel: IWTBNPKBPXCCIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Butyl-2-methylcyclopropane is an organic compound with the molecular formula C₈H₁₆ . It is a cycloalkane, specifically a cyclopropane derivative, characterized by a three-membered ring structure with a butyl group and a methyl group attached to the ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Butyl-2-methylcyclopropane can be synthesized through several methods. One common approach involves the reduction of adducts of dihalocarbenes and olefins . This method typically requires specific reaction conditions, such as the presence of a reducing agent and controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact industrial methods can vary depending on the desired application and production scale.

Analyse Chemischer Reaktionen

Types of Reactions

1-Butyl-2-methylcyclopropane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxygen-containing compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or other reduced compounds.

Wissenschaftliche Forschungsanwendungen

1-Butyl-2-methylcyclopropane has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the reactivity and stability of cyclopropane derivatives.

    Biology: Research on its biological activity and potential effects on living organisms.

    Medicine: Investigation of its potential therapeutic properties and applications in drug development.

    Industry: Utilized in the synthesis of other chemical compounds and materials.

Wirkmechanismus

The mechanism of action of 1-butyl-2-methylcyclopropane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and properties. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • cis-1-Butyl-2-methylcyclopropane
  • trans-1-Butyl-2-methylcyclopropane
  • 1-Butyl-2-methylcyclopropane, (Z)-

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its reactivity and stability are influenced by the presence of the butyl and methyl groups, making it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

2511-92-4

Molekularformel

C8H16

Molekulargewicht

112.21 g/mol

IUPAC-Name

1-butyl-2-methylcyclopropane

InChI

InChI=1S/C8H16/c1-3-4-5-8-6-7(8)2/h7-8H,3-6H2,1-2H3

InChI-Schlüssel

IWTBNPKBPXCCIV-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1CC1C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.